N-(4-chlorophenyl)-4-cinnamylpiperazine-1-carboxamide
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Overview
Description
N-(4-chlorophenyl)-4-(3-phenylprop-2-enyl)piperazine-1-carboxamide: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a 3-phenylprop-2-enyl group, along with a carboxamide functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-4-(3-phenylprop-2-enyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 4-Chlorophenyl Group: The piperazine core is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 4-chlorophenyl group.
Introduction of 3-Phenylprop-2-enyl Group: The resulting intermediate is further reacted with cinnamyl chloride in the presence of a base to introduce the 3-phenylprop-2-enyl group.
Formation of Carboxamide Group: Finally, the compound is treated with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide functional group.
Industrial Production Methods: Industrial production of N-(4-chlorophenyl)-4-(3-phenylprop-2-enyl)piperazine-1-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Amines, alcohols.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(3-phenylprop-2-enyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-chlorophenyl)piperazine-1-carboxamide: Lacks the 3-phenylprop-2-enyl group.
4-(3-phenylprop-2-enyl)piperazine-1-carboxamide: Lacks the 4-chlorophenyl group.
N-(4-methylphenyl)-4-(3-phenylprop-2-enyl)piperazine-1-carboxamide: Substitutes the 4-chlorophenyl group with a 4-methylphenyl group.
Uniqueness: N-(4-chlorophenyl)-4-(3-phenylprop-2-enyl)piperazine-1-carboxamide is unique due to the presence of both the 4-chlorophenyl and 3-phenylprop-2-enyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Biological Activity
N-(4-chlorophenyl)-4-cinnamylpiperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cannabinoid receptor modulation and other pharmacological effects. This article provides a comprehensive overview of its biological activity, including binding affinities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core with a cinnamyl group and a 4-chlorophenyl substituent. Its molecular formula is C16H18ClN3O, with a molecular weight of approximately 303.79 g/mol.
Binding Affinity and Receptor Interaction
Research indicates that this compound exhibits significant binding affinity for various receptors, particularly the cannabinoid receptor type 1 (CB1). The compound acts as an inverse agonist at the CB1 receptor, which is linked to various physiological processes including appetite regulation and pain perception. A study reported a Ki value of 220 nM for CB1 binding, suggesting moderate affinity compared to other known ligands .
Table 1: Binding Affinities of Related Compounds
Compound | Target Receptor | Ki (nM) |
---|---|---|
This compound | CB1 | 220 |
LDK1203 | CB1 | 250 |
SR141716A | CB1 | 100 |
The mechanism by which this compound exerts its effects involves modulation of G protein signaling pathways. As an inverse agonist, it inhibits the constitutive activity of the CB1 receptor, leading to decreased activation of downstream signaling cascades associated with G_i/o proteins . This action can result in various physiological outcomes such as reduced appetite and altered pain sensitivity.
Anti-arrhythmic Activity
In addition to its interaction with cannabinoid receptors, this compound has been investigated for its anti-arrhythmic properties. In animal models, it demonstrated significant efficacy in reducing premature ventricular contractions and improving overall cardiac rhythm stability . The compound's ability to inhibit vasoconstriction induced by norepinephrine further supports its potential therapeutic applications in cardiovascular disorders.
Case Studies and Clinical Implications
Recent case studies have highlighted the implications of using this compound in treating conditions related to cannabinoid dysregulation. For instance, a clinical report noted its effectiveness in managing symptoms associated with cannabinoid hyperemesis syndrome, showcasing its potential utility in clinical settings .
Properties
Molecular Formula |
C20H22ClN3O |
---|---|
Molecular Weight |
355.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(3-phenylprop-2-enyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H22ClN3O/c21-18-8-10-19(11-9-18)22-20(25)24-15-13-23(14-16-24)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2,(H,22,25) |
InChI Key |
MJJSXOJHTIYOCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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